8-(Propylthio)theobromine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Propylthio)theobromine: is a synthetic derivative of theobromine, a naturally occurring compound found in cocoa beans Theobromine is known for its stimulant effects, similar to caffeine, but with a milder impact on the central nervous system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Propylthio)theobromine typically involves the alkylation of theobromine with a propylthiol reagent. One common method includes:
Starting Material: Theobromine.
Reagent: Propylthiol (C3H7SH).
Catalyst: A base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Solvent: An aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete alkylation.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The process would be optimized for large-scale production, focusing on cost-effectiveness and minimizing environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
8-(Propylthio)theobromine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the propylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the propylthio group.
Substitution: The propylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like alkoxides or amines can be used in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propylthio group can yield 8-(Propylsulfinyl)theobromine or 8-(Propylsulfonyl)theobromine.
Wissenschaftliche Forschungsanwendungen
8-(Propylthio)theobromine has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of alkylthio substitution on theobromine derivatives.
Biology: Researchers investigate its potential as a stimulant and its effects on various biological systems.
Medicine: Studies explore its potential therapeutic applications, such as bronchodilation and diuretic effects.
Industry: It may be used in the development of new pharmaceuticals or as a chemical intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of 8-(Propylthio)theobromine involves its interaction with adenosine receptors in the central nervous system. By blocking these receptors, it prevents the inhibitory effects of adenosine, leading to increased neuronal activity and stimulation. Additionally, it may inhibit phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP) and enhanced cellular signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Theobromine: The parent compound, known for its mild stimulant effects.
Caffeine: A similar xanthine derivative with stronger stimulant properties.
8-(Methylthio)theobromine: Another alkylthio derivative with different pharmacological properties.
Uniqueness
8-(Propylthio)theobromine is unique due to the presence of the propylthio group, which alters its chemical and biological properties compared to other theobromine derivatives. This modification can lead to differences in solubility, metabolic stability, and receptor binding affinity, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
74039-58-0 |
---|---|
Molekularformel |
C10H14N4O2S |
Molekulargewicht |
254.31 g/mol |
IUPAC-Name |
3,7-dimethyl-8-propylsulfanylpurine-2,6-dione |
InChI |
InChI=1S/C10H14N4O2S/c1-4-5-17-10-11-7-6(13(10)2)8(15)12-9(16)14(7)3/h4-5H2,1-3H3,(H,12,15,16) |
InChI-Schlüssel |
OWVDTHIYHTUYFI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCSC1=NC2=C(N1C)C(=O)NC(=O)N2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.